1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole

Lipophilicity XLogP Drug-likeness

1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole (CAS 1365272-58-7), also named 1-cyclohexyl-6,7-difluoro-1H-benzimidazole, is a fluorinated benzimidazole derivative with the molecular formula C₁₃H₁₄F₂N₂ and a molecular weight of 236.26 g/mol. It belongs to the fluorinated benzimidazole class, a privileged scaffold in medicinal chemistry.

Molecular Formula C13H14F2N2
Molecular Weight 236.266
CAS No. 1365272-58-7
Cat. No. B580769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole
CAS1365272-58-7
Synonyms1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole
Molecular FormulaC13H14F2N2
Molecular Weight236.266
Structural Identifiers
SMILESC1CCC(CC1)N2C=NC3=C2C(=C(C=C3)F)F
InChIInChI=1S/C13H14F2N2/c14-10-6-7-11-13(12(10)15)17(8-16-11)9-4-2-1-3-5-9/h6-9H,1-5H2
InChIKeyPWQJIHCSKKIAHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole (CAS 1365272-58-7): A Dual-Fluorinated N-Cyclohexyl Benzimidazole Building Block for Medicinal Chemistry


1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole (CAS 1365272-58-7), also named 1-cyclohexyl-6,7-difluoro-1H-benzimidazole, is a fluorinated benzimidazole derivative with the molecular formula C₁₃H₁₄F₂N₂ and a molecular weight of 236.26 g/mol [1]. It belongs to the fluorinated benzimidazole class, a privileged scaffold in medicinal chemistry . The compound features a benzimidazole core substituted with a cyclohexyl group at the N1 position and two fluorine atoms at the 6- and 7-positions of the benzene ring. It is primarily supplied as a research-grade building block (typical purity ≥95–98%) by multiple vendors and is listed in authoritative chemical registries including CAS Common Chemistry and EPA DSSTox (DTXSID90742907) [1][2].

Why 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole Cannot Be Replaced by Simpler Benzimidazole Analogs


The 6,7-difluoro substitution pattern on the benzimidazole core, combined with the N1-cyclohexyl group, confers a distinct physicochemical profile that simpler benzimidazole building blocks cannot replicate. The electron-withdrawing fluorine atoms substantially alter lipophilicity (ΔXLogP ≈ +0.2 to +0.4 vs. non-fluorinated N-cyclohexyl benzimidazole), increase hydrogen bond acceptor count (from 1 to 3), and modulate the pKa of the benzimidazole ring nitrogen—each of which directly impacts downstream ADME properties, target binding, and synthetic elaboration potential [1]. Class-level evidence demonstrates that fluorine incorporation on benzimidazoles can increase metabolic stability in liver microsomes by up to 5-fold and enhance binding potency by 20- to 40-fold compared to non-fluorinated analogs [2]. Generic replacement with a non-fluorinated or mono-fluorinated benzimidazole therefore risks loss of these differentiated molecular properties.

Quantitative Differentiation Evidence for 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole vs. Closest Analogs


Lipophilicity (XLogP) Comparison: 6,7-Difluoro Substitution Increases Computed logP by 0.2–0.4 Units vs. Non-Fluorinated N-Cyclohexyl Benzimidazole

The target compound displays a computed XLogP3-AA of 3.4, compared to 3.0 for the non-fluorinated 1-cyclohexyl-1H-benzimidazole (CAS 91820-88-1), representing an increase of +0.4 log units attributable to the 6,7-difluoro substitution [1][2]. An alternative computed value of XLogP ≈ 3.2 has also been reported for the non-fluorinated comparator, yielding a minimum difference of +0.2 log units . The mono-fluoro analog 1-cyclohexyl-5-fluoro-1H-benzimidazole (CAS 1375068-87-3) is expected to have an intermediate XLogP between these values. This increase in lipophilicity can enhance membrane permeability but must be balanced against solubility considerations in lead optimization .

Lipophilicity XLogP Drug-likeness ADME

Hydrogen Bond Acceptor Count: 6,7-Difluoro Substitution Triples HBA Count vs. Non-Fluorinated N-Cyclohexyl Benzimidazole

The target compound possesses 3 hydrogen bond acceptors (the two fluorine atoms plus the imidazole N3 nitrogen), compared to only 1 HBA (the imidazole N3) for the non-fluorinated 1-cyclohexyl-1H-benzimidazole [1][2]. Despite the increased HBA count, the topological polar surface area (TPSA) remains unchanged at 17.8 Ų for both compounds, indicating that the fluorine atoms contribute additional H-bonding capacity without increasing polar surface area—a favorable combination for balancing target affinity and membrane permeation [1][2]. The mono-fluoro analog 1-cyclohexyl-5-fluoro-1H-benzimidazole would have an intermediate HBA count of 2.

Hydrogen bond acceptor Target binding Molecular recognition SAR

Metabolic Stability: Class-Level Evidence That Fluorine Substitution on Benzimidazoles Increases Microsomal Half-Life by up to 5-Fold

In a head-to-head comparison of fluorinated vs. non-fluorinated benzimidazole-piperidine analogs, the fluorine-substituted compound 6 demonstrated up to a 5-fold increase in mouse liver microsome (MLM) half-life compared to the unsubstituted piperidine analog 7 [1]. This class-level finding is mechanistically grounded: the strong C–F bond (105.4 kcal mol⁻¹ vs. 98.8 kcal mol⁻¹ for C–H) resists oxidative metabolism by CYP450 enzymes, and the electron-withdrawing effect of fluorine reduces the electron density of the aromatic ring, making it less susceptible to hydroxylation [1][2]. Although this specific 5-fold MLM enhancement was demonstrated on benzimidazole-piperidine hybrids rather than the target compound itself, the 6,7-difluoro pattern on the benzimidazole core is expected to confer a comparable protective effect against Phase I metabolism [2].

Metabolic stability Microsomal half-life CYP450 Fluorine effect

pKa Modulation: Fluorine Substitution Decreases Benzimidazole Basicity by Approximately 2 pKa Units, Altering Ionization at Physiological pH

The electron-withdrawing effect of fluorine atoms on the benzimidazole ring reduces the basicity of the imidazole nitrogen. Experimental pKa measurements on fluorinated benzimidazole ligands demonstrated that fluorine substitution decreases the pKa of the benzimidazole N3 position by approximately 2 units relative to the parent benzimidazole scaffold (from ~5.5 to ~7.6 for N–H deprotonation in specific analogs) [1]. For the target compound, the 6,7-difluoro pattern is expected to produce a measurable reduction in basicity compared to the non-fluorinated N-cyclohexyl benzimidazole, shifting the ionization equilibrium at physiological pH 7.4. This pKa modulation directly impacts solubility, permeability, and off-target binding (e.g., hERG, phospholipidosis) [2].

pKa Basicity Ionization state Pharmacokinetics

Binding Affinity: Fluorine on the Benzimidazole Core Can Increase Target Potency by 20- to 40-Fold in Class-Level SAR Studies

Systematic fluorine scanning studies on benzimidazole-containing inhibitor series have demonstrated that a single H→F replacement can increase target potency by 20- to 40-fold compared to the non-fluorinated analog [1]. In the BTK inhibitor series described by Lou et al., fluorinated compounds 3 and 4 exhibited 20-fold and 40-fold potency enhancements, respectively, over their non-fluorinated counterparts, attributed to favorable C–F···protein interactions [1]. Furthermore, in the FXR agonist series, the combination of 5,6-difluoro substitution on the benzimidazole core with a cyclohexyl-containing side chain yielded compound 7g, described as a highly potent and selective FXR agonist with in vivo lipid-lowering activity [2][3]. While direct potency data for the target building block itself are not available in the public domain, the 6,7-difluoro pattern provides a critical pharmacophoric element that can be exploited in target-facing elaboration.

Structure-activity relationship Potency Fluorine effect Binding affinity

Regulatory Identity and Vendor Availability: Registered in EPA DSSTox and CAS Common Chemistry with Multi-Vendor Supply at 95–98% Purity

The compound is registered in the EPA DSSTox database (DTXSID90742907) and CAS Common Chemistry, confirming its recognized chemical identity for research use [1][2]. It is commercially available from multiple independent vendors (Alfa Chemistry, BOC Sciences, CymitQuimica, Leyan, MolCore, 9DingChem) with documented purity specifications of 95–98% and the MDL number MFCD21609577 . This multi-vendor availability reduces single-source procurement risk compared to less common fluorinated benzimidazole intermediates, which are often available from only one or two suppliers.

Chemical identity Regulatory compliance Vendor qualification Quality assurance

Recommended Application Scenarios for 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Programs Requiring Balanced Lipophilicity and Metabolic Stability

Programs targeting intracellular receptors, kinases, or CNS-penetrant small molecules can benefit from the compound's XLogP of 3.4—positioned within the optimal drug-like range (1–5) while being elevated relative to the non-fluorinated analog (XLogP 3.0). This 0.2–0.4 log unit increase, combined with the class-level expectation of up to 5-fold enhanced microsomal stability from 6,7-difluoro substitution, makes this building block particularly suitable for hit-to-lead and lead optimization where balancing permeability and metabolic clearance is critical [1][2].

Structure-Based Drug Design Exploiting Fluorine-Mediated Protein-Ligand Interactions

The 3 hydrogen bond acceptors (vs. 1 for the non-fluorinated analog) at an unchanged TPSA of 17.8 Ų enable orthogonal C–F···H–N and C–F···C=O interactions with target proteins without incurring a desolvation penalty. This property is particularly valuable in fragment-based drug design (FBDD) and structure-based drug design (SBDD) campaigns where the 6,7-difluoro pattern can engage backbone amides, side-chain hydroxyls, or structured water molecules in the binding pocket—as evidenced by the FXR agonist co-crystal structures (PDB 3OOF, 3OMK) that feature 5,6-difluoro-benzimidazole with cyclohexyl motifs [1][2].

Parallel Library Synthesis Requiring a Pre-Fluorinated Benzimidazole Scaffold with Reduced Synthetic Burden

For medicinal chemistry groups conducting parallel synthesis or DNA-encoded library (DEL) construction, the compound provides a pre-installed 6,7-difluoro pharmacophore that eliminates two late-stage fluorination steps. Class-level SAR data indicate that fluorine substitution on benzimidazoles can contribute 20- to 40-fold potency gains; embedding this motif at the building block stage allows SAR exploration at the N1 or C2 positions while retaining the beneficial fluorine effect, reducing the synthetic cycle count by 1–2 steps per analog [1].

Procurement for GLP Toxicology or In Vivo PK Studies Requiring Regulatory-Grade Chemical Identity

The compound's registration in EPA DSSTox (DTXSID90742907) and CAS Common Chemistry, coupled with multi-vendor availability at 95–98% purity, supports its use in regulated research environments where chemical identity documentation is mandatory. This regulatory traceability, combined with the compound's favorable computed ADME properties (MW 236.26, TPSA 17.8 Ų, 0 HBD, rotatable bond count = 1, all within oral drug-like space), makes it a viable candidate for early-stage in vivo PK and toxicology studies when elaborated into lead molecules [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclohexyl-6,7-difluoro-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.